1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone
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Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone is a compound that features a boron-containing dioxaborolane group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone typically involves the borylation of an indole derivative. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and n-butyllithium as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve the use of organic solvents such as THF and specific temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce various reduced boron-containing compounds .
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Materials Science: It is employed in the development of new materials with unique properties.
Biological Research: The compound can be used in the study of biological systems and as a potential drug candidate.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone involves its interaction with specific molecular targets. The boron-containing group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The indole moiety can interact with biological targets, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-1-YL)ethanone is unique due to the presence of both the boron-containing dioxaborolane group and the indole moiety.
Properties
Molecular Formula |
C16H20BNO3 |
---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C16H20BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 |
InChI Key |
ANGZFMINUBBAGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C(=O)C |
Origin of Product |
United States |
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